molecular formula C11H9BrN2O2 B1270498 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide CAS No. 510716-35-5

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

Cat. No. B1270498
M. Wt: 281.1 g/mol
InChI Key: LCOXJCPBJYZPIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-(5-Bromo-3-formyl-1H-indol-1-yl)acetamide, typically involves condensation reactions, where key steps might include reactions between indole carbaldehyde oxime and chloroacetamide derivatives. These processes often require precise conditions to ensure the formation of the desired product, with variations in the synthetic route allowing for the introduction of different substituents onto the indole core (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their indole core, which can be modified with various substituents influencing the compound's properties and reactivity. The crystal structure and hydrogen bonding patterns play a crucial role in determining the stability and reactivity of these compounds. For instance, the orientation of the acetamide group in similar structures arises from intramolecular hydrogen bonding, which is crucial for the compound's stability (Helliwell et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including bromination, nitration, and cyclization, which are fundamental for synthesizing complex organic molecules. These reactions are influenced by the compound's structure, particularly the electron-rich indole moiety, which undergoes electrophilic substitution reactions (Hino et al., 1990).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : Research has shown the synthesis of new indole and pyrrole alkaloids from endophytic fungi, highlighting the potential for discovering novel compounds with diverse structures and potential applications (Li et al., 2008).

  • Molecular Docking and Design : Studies have focused on the design and synthesis of indole acetamide derivatives, employing molecular docking to predict their interaction with biological targets, suggesting applications in drug design (Al-Ostoot et al., 2020).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Several studies have synthesized indole derivatives and evaluated their antimicrobial properties. For example, compounds with indole-acetamide structure showed promising antibacterial activity against various strains (Naraboli & Biradar, 2017).

  • Antioxidant Properties : Research into indole-acetamide derivatives has also revealed considerable antioxidant activity, suggesting their potential use as antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Reactivity and Applications

  • Cascade Reactions : Studies have demonstrated the efficient cyclization of beta-ketonitriles into indol-2-yl acetamides, showcasing the potential of these compounds in synthetic organic chemistry (Aksenov et al., 2020).

  • Bioorganic Synthesis : The synthesis and characterization of biologically active indole derivatives with acetamide structures have been a focus of research, indicating their significance in bioorganic chemistry and pharmaceutical applications (Knaack et al., 2001).

properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOXJCPBJYZPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355521
Record name 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

CAS RN

510716-35-5
Record name 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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